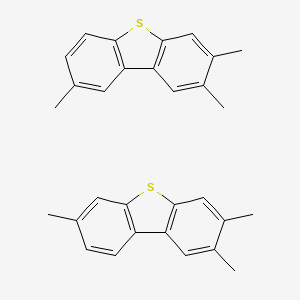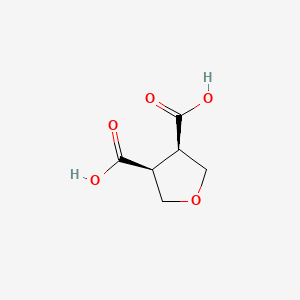
2,3,7-/2,3,8-Trimethyldibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7-/2,3,8-Trimethyldibenzothiophene is a sulfur-containing polycyclic aromatic hydrocarbon. It is a derivative of dibenzothiophene, where three methyl groups are substituted at the 2, 3, and 7 or 8 positions. This compound is of interest due to its presence in fossil fuels and its role in environmental and geochemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-/2,3,8-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, separation and purification techniques such as distillation and recrystallization are employed to obtain the desired product .
化学反应分析
Types of Reactions
2,3,7-/2,3,8-Trimethyldibenzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
2,3,7-/2,3,8-Trimethyldibenzothiophene has several scientific research applications:
Geochemical Studies: Used as a biomarker for oil maturity and depositional environment analysis.
Environmental Monitoring: Helps in assessing the presence and impact of sulfur-containing polycyclic aromatic hydrocarbons in the environment.
Catalysis Research: Investigated for its role in catalytic processes, particularly in hydrodesulfurization reactions.
Material Science: Explored for its potential in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2,3,7-/2,3,8-Trimethyldibenzothiophene in various applications involves its interaction with molecular targets and pathways. For instance, in hydrodesulfurization, the compound interacts with metal catalysts, facilitating the removal of sulfur atoms and conversion into hydrocarbons . In environmental contexts, its sorption behavior on sediments and soils is influenced by factors such as pH and organic matter content .
相似化合物的比较
Similar Compounds
Dibenzothiophene: The parent compound without methyl substitutions.
Dimethyldibenzothiophene: Compounds with two methyl groups substituted at various positions.
Tetramethyldibenzothiophene: Compounds with four methyl groups substituted at various positions.
Uniqueness
2,3,7-/2,3,8-Trimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it a valuable marker in geochemical studies and a subject of interest in environmental monitoring .
属性
IUPAC Name |
2,3,7-trimethyldibenzothiophene;2,3,8-trimethyldibenzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14S/c1-9-4-5-14-12(6-9)13-7-10(2)11(3)8-15(13)16-14;1-9-4-5-12-13-7-10(2)11(3)8-15(13)16-14(12)6-9/h2*4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNZRLFEMCADSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2C=C(C(=C3)C)C.CC1=CC2=C(C=C1)C3=C(S2)C=C(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











